Loperamide oxide
Overview
Description
Loperamide oxide is a synthetic compound used primarily as an antidiarrheal agent. It is a derivative of loperamide, which is widely known for its effectiveness in treating diarrhea by slowing down gut movement. This compound is often used in cases where a more potent or longer-lasting effect is required .
Mechanism of Action
- Loperamide oxide is an opioid-receptor agonist that primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine .
- By doing so, it reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall .
- This compound mainly affects the colon , where it modulates gut motility and transit .
- It stimulates the absorption of fluid, electrolytes, and glucose , reversing secretion to absorption .
- Notably, it does not significantly impact adenylate cyclase activity or tissue cyclic AMP (cAMP) concentrations .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Loperamide oxide, like its parent compound loperamide, acts on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . The binding of this compound to these receptors leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity .
Cellular Effects
This compound, through its action on mu-opioid receptors, can influence cell function by suppressing the excitability of enteric neurons . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism . In addition, this compound has been shown to have anti-bacterial activities that directly induce changes in microbiota diversity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mu-opioid receptors, leading to the recruitment of G-protein receptor kinases . This triggers a series of downstream molecular events that result in the inhibition of enteric nerve activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to produce positive results on multiple fentanyl and buprenorphine assays when tested with drug-free urine . This suggests that this compound may have potential cross-reactivity with laboratory immunoassay drug screens .
Dosage Effects in Animal Models
Studies on loperamide, the parent compound, have shown that it provides more rapid control of symptoms than diphenoxylate when given in a flexible dosage according to unformed bowel movements .
Metabolic Pathways
The primary metabolic pathway of loperamide, the parent compound of this compound, is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation .
Transport and Distribution
Loperamide, the parent compound, is known to act on the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle .
Subcellular Localization
Its parent compound, loperamide, is known to act on the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle , suggesting that this compound may also be localized to these areas within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Loperamide oxide can be synthesized by reacting loperamide or loperamide hydrochloride with an oxidizing agent in the presence of a catalyst in an organic solvent. Common catalysts include molybdic acid, selenium dioxide, sodium tungstate, benzene selenic acid, and titanium silicone oxide . The reaction typically involves the following steps:
- Reacting loperamide or loperamide hydrochloride with the oxidizing agent.
- Using an organic solvent to facilitate the reaction.
- Isolating the this compound compound.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity while minimizing side reactions and the need for complex purification steps .
Chemical Reactions Analysis
Types of Reactions
Loperamide oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of loperamide to this compound.
Reduction: Potential reduction back to loperamide under specific conditions.
Substitution: Possible substitution reactions involving the functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Molybdic acid, selenium dioxide, sodium tungstate.
Reducing Agents: Various reducing agents can be used to revert this compound to loperamide.
Solvents: Organic solvents like toluene and water are commonly used.
Major Products
The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Loperamide oxide has several applications in scientific research, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on gut motility and potential interactions with other biological pathways.
Medicine: Primarily used as an antidiarrheal agent, with research focusing on its efficacy and safety profile.
Industry: Used in the production of antidiarrheal medications and potentially in other applications requiring controlled gut motility
Comparison with Similar Compounds
Loperamide oxide is often compared with other antidiarrheal agents such as diphenoxylate and codeine. Unlike these compounds, this compound does not exhibit significant central nervous system effects at therapeutic doses, making it a safer option for long-term use . Similar compounds include:
Diphenoxylate: Another antidiarrheal agent with central nervous system effects.
Codeine: An opioid with antidiarrheal properties but significant central nervous system effects.
Loperamide: The parent compound of this compound, used widely for its antidiarrheal effects.
This compound stands out due to its potent antidiarrheal effects and minimal central nervous system involvement, making it a unique and valuable compound in its class.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBTJVTUVNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883171, DTXSID10869468 | |
Record name | Loperamide oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106900-12-3, 109572-89-6 | |
Record name | Loperamide oxide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide oxide anhydrous, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Loperamide oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOPERAMIDE OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LOPERAMIDE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.